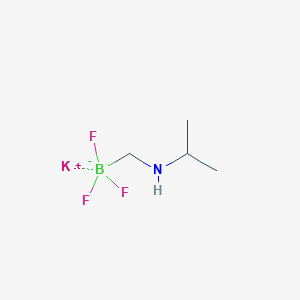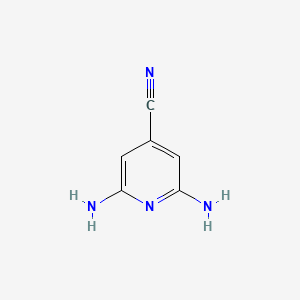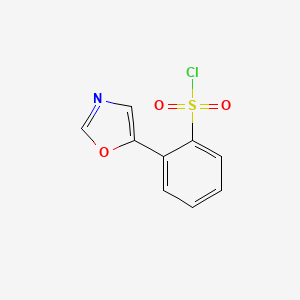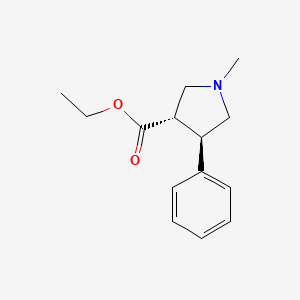
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate
説明
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (EMPC) is a cyclic organic compound belonging to the pyrrolidine family of compounds. It is a derivative of the natural product pyrrolidine, which is found in many plants. EMPC has been studied extensively for its potential applications in the field of medicinal chemistry, particularly as an anti-inflammatory agent. In addition, it has been used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. This article will discuss the synthesis of EMPC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
科学的研究の応用
Neuroprotection
- Selective Activation of Group-II Metabotropic Glutamate Receptors for Neuroprotection : Aminopyrrolidine-2R,4R-dicarboxylated, a related compound, has been shown to protect neurons against excitotoxic degeneration by activating mGlu2 and/or mGlu3 receptors. This encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
Chemical Synthesis and Catalysis
- Phosphine-Catalyzed Annulation for Tetrahydropyridines Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound related to (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate, undergoes [4 + 2] annulation with N-tosylimines, demonstrating its potential in chemical synthesis (Zhu et al., 2003).
- Efficient Synthesis of Pyrrolidine Derivatives : A practical and efficient synthesis method for pyrrolidine derivatives, like 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been established. These derivatives are key chiral building blocks for biologically active compounds (Ohigashi et al., 2010).
Glycosidase Inhibition
- Glycosidase Inhibitory Activities of Pyrrolidine Derivatives : Certain pyrrolidine derivatives have been identified as selective α-L-fucosidase and β-galactosidase inhibitors, which can be relevant in biological and medicinal research (Moreno‐Vargas et al., 2003).
Enzyme-Catalyzed Kinetic Resolution
- Enzyme-Catalyzed Kinetic Resolution of Pyrrolidine Derivatives : Enzyme-catalyzed resolution methods have been developed for tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcasing the potential of enzymes in resolving complex organic compounds (Faigl et al., 2013).
Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolidine Carboxylic Acids : The diastereoselective conjugate addition for synthesizing 4-aminopyrrolidine-3-carboxylic acids and 4-aminotetrahydrofuran-3-carboxylic acids demonstrates the scope of asymmetric synthesis in creating complex molecules (Bunnage et al., 2004).
特性
IUPAC Name |
ethyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASVXEYIDKFYPJ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




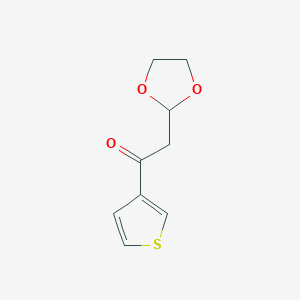

![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
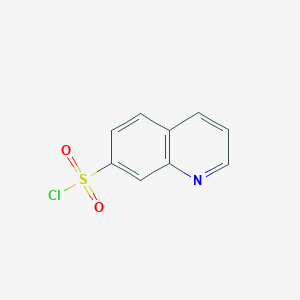
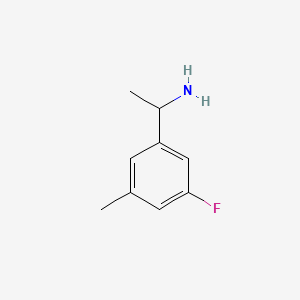
![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)
